N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide is a benzamide derivative featuring a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and a 3-methylthiophene methyl substituent.
Properties
Molecular Formula |
C18H21NO3S2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide |
InChI |
InChI=1S/C18H21NO3S2/c1-13-5-3-4-6-16(13)18(20)19(11-17-14(2)7-9-23-17)15-8-10-24(21,22)12-15/h3-7,9,15H,8,10-12H2,1-2H3 |
InChI Key |
VRJSIQCJXWTIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydrothiophene Sulfone: This involves the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to yield the corresponding sulfone.
Benzamide Formation: The benzamide core is synthesized through the reaction of a suitable benzoyl chloride with an amine, under basic conditions.
Coupling Reactions: The final step involves coupling the tetrahydrothiophene sulfone and the benzamide core with the methylthiophene moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene moiety can be further oxidized to sulfoxides or sulfones.
Reduction: The sulfone group can be reduced to the corresponding sulfide under reducing conditions.
Substitution: The benzamide and thiophene moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzamides and thiophenes.
Scientific Research Applications
Chemistry
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide serves as a building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for creating more complex molecules.
Synthesis Methods:
- Multi-step Synthesis: The compound can be synthesized through multi-step reactions involving readily available precursors. Key steps include the formation of the benzamide core and the introduction of the thiophen moiety.
Biology
The compound has been investigated for its biological activities, particularly as an enzyme inhibitor or receptor binder. It shows promise in various biochemical assays.
Case Study:
In a study evaluating enzyme inhibition, the compound demonstrated significant activity against specific targets, indicating its potential as a therapeutic agent in treating diseases related to those enzymes.
Medicine
Research into the medicinal properties of this compound has revealed potential therapeutic effects:
- Anti-inflammatory Properties: Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for further development as an anti-inflammatory drug.
- Anticancer Activity: In vitro studies have indicated that it may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms and efficacy.
Industry
The unique chemical properties of this compound make it suitable for various industrial applications:
- Material Science: It can be used in developing new polymers or coatings due to its structural characteristics.
- Catalysis: The compound may serve as a catalyst in specific industrial processes, enhancing reaction efficiency and product yield.
Data Tables of Research Findings
The following table summarizes key findings from recent studies on the applications of this compound:
| Application Area | Study Focus | Key Findings |
|---|---|---|
| Chemistry | Synthesis Techniques | Effective building block for complex organic synthesis. |
| Biology | Enzyme Inhibition | Significant inhibition of target enzymes observed. |
| Medicine | Anti-inflammatory and Anticancer | Potential therapeutic effects noted in preliminary studies. |
| Industry | Material Development | Promising candidate for new polymer formulations. |
Mechanism of Action
The compound exerts its effects primarily through the modulation of GIRK channels. These channels are involved in maintaining the resting membrane potential and regulating neuronal excitability. By activating GIRK channels, the compound can influence various physiological processes, including heart rate and neurotransmitter release .
Comparison with Similar Compounds
Sulfone-Containing Analogs
- Tetrahydrothiophene-1,1-dioxide vs. Benzodithiazine Sulfones: The target compound’s tetrahydrothiophene sulfone moiety shares electronic similarities with benzodithiazine sulfones (e.g., compound in ), which are known for strong electron-withdrawing effects and conformational rigidity.
- Substituent Effects : Replacing the ethyl and nitro groups in CAS 898405-32-8 with a 3-methylthiophene methyl group in the target compound introduces aromaticity and steric bulk, which may enhance binding to hydrophobic pockets in biological targets (e.g., enzymes or receptors).
Non-Sulfone Benzamide Derivatives
- N,O-Bidentate Directing Groups : The hydroxy-tert-butyl substituent in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitates metal coordination, unlike the target compound’s sulfone and thiophene groups, which prioritize hydrogen bonding and π-π interactions.
- Thiazole/Triazole Hybrids: Compounds like K1 demonstrate that imine and triazole groups enhance cytotoxic activity via interactions with histone deacetylases (HDACs).
Therapeutic Potential
- Anticancer and Antiviral Applications : Thioether-linked benzamides in highlight the importance of sulfur-containing groups in modulating platelet aggregation and viral entry. The target compound’s sulfone and thiophene groups position it as a candidate for analogous therapeutic mechanisms, though empirical validation is required.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[(3-methylthiophen-2-yl)methyl]benzamide is a complex organic compound that exhibits promising biological activities. This article delves into its synthesis, biological interactions, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a unique structural arrangement that includes a dioxidotetrahydrothiophenyl moiety, which is known to enhance its chemical reactivity. The synthesis typically involves multiple steps, including the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound can exhibit significant antitumor properties. For instance, research on related compounds demonstrated their ability to inhibit cell proliferation across various cancer cell lines. The effectiveness was measured using both two-dimensional (2D) and three-dimensional (3D) culture assays, revealing that these compounds often show higher activity in 2D assays compared to 3D models .
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| NCI-H358 | Varies | Varies |
This table summarizes the potency of related compounds against human lung cancer cell lines, indicating the need for further optimization to enhance selectivity and reduce toxicity towards normal cells.
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of specific enzymes or receptors within biological pathways. This interaction may lead to inhibition or activation of target proteins, influencing cellular processes such as apoptosis and proliferation .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antibacterial Properties : Compounds with structural similarities have shown promising antibacterial activity against strains such as E. coli and S. aureus. This suggests potential applications in treating bacterial infections alongside antitumor effects .
- GIRK Channel Activation : A related study identified a series of compounds that act as activators of G protein-gated inwardly rectifying potassium (GIRK) channels, highlighting the diverse pharmacological potential of this class of compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
